1-tétradécanesulfonate de sodium

Vue d'ensemble

Description

Sodium 1-tetradecanesulfonate is a compound of interest in various fields of chemistry and materials science. Its properties and reactions are central to understanding its role in different chemical processes and its potential applications in industry.

Synthesis Analysis

The synthesis of sodium sulfonate compounds often involves reactions that introduce the sulfonate group into organic molecules. While specific studies on Sodium 1-tetradecanesulfonate synthesis are scarce, related sulfonate compounds have been synthesized through methods such as coupling reactions in the presence of sodium hydroxide, demonstrating the versatility of sulfonate chemistry (Yu, Qian, & Wang, 2012).

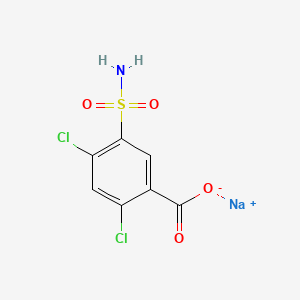

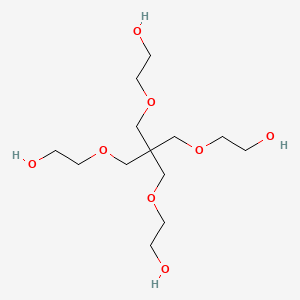

Molecular Structure Analysis

The structure of sodium sulfonates is characterized by the presence of a sulfonate group attached to an organic chain. This group significantly influences the physical and chemical properties of the compound. Structural analysis is typically performed using techniques like X-ray diffraction, which helps in understanding the molecular geometry and the arrangement of atoms within the compound.

Chemical Reactions and Properties

Sodium sulfonates participate in various chemical reactions, including coupling reactions and reactions with cysteine. These reactions can lead to the formation of complex structures and are indicative of the reactive nature of sulfonates. The formation of sulfonates and their derivatives through reactions such as the BF3·OEt2-mediated coupling of sodium sulfinates showcases the chemical versatility and reactivity of these compounds (Cao et al., 2018).

Physical Properties Analysis

The physical properties of sodium 1-tetradecanesulfonate, such as solubility in water, critical micelle concentration (CMC), and surface tension, are crucial for its application in surfactant science. Studies on similar sodium alkylbenzenesulfonates provide insights into these properties, highlighting how the alkyl chain length and the presence of the sulfonate group affect the compound's behavior in solution (Alami et al., 1992).

Chemical Properties Analysis

The chemical properties of sodium sulfonates, including their reactivity, stability, and the types of chemical reactions they undergo, are influenced by their molecular structure. For example, the hydrolysis of sodium sulfonate copolymers at elevated temperatures in aqueous solutions has been studied to understand the stability and degradation pathways of these materials (Parker & Lezzi, 1993).

Applications De Recherche Scientifique

Chromatographie

1-tétradécanesulfonate de sodium: est couramment utilisé en chromatographie d'appariement ionique. Cette technique est essentielle pour séparer les composés ioniques qui ne sont pas retenus par la chromatographie sur colonne seule . Le composé agit comme un agent d'appariement ionique pour aider à retenir les analytes sur la colonne, permettant une séparation et une analyse efficaces.

Recherche biochimique

En recherche protéomique, le this compound peut être utilisé pour solubiliser les protéines pour l'analyse . Ses propriétés aident à stabiliser les protéines en solution, ce qui facilite l'étude de leur structure et de leur fonction.

Science des surfaces

Le composé trouve une application dans l'activation de surface par plasma. Il est utilisé pour modifier les propriétés de surface des matériaux, améliorant ainsi l'adhésion et permettant le dépôt de couches supplémentaires .

Safety and Hazards

Sodium 1-tetradecanesulfonate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

Sodium 1-tetradecanesulfonate is primarily used as a reagent in ion pair chromatography . Its main targets are the charged particles in the solution, where it acts as an ion pairing agent.

Mode of Action

As an ion pairing agent, Sodium 1-tetradecanesulfonate interacts with charged particles in the solution. It forms ion pairs with these particles, which can then be separated based on their differing affinities for the stationary phase of the chromatography column .

Biochemical Pathways

Its role in ion pair chromatography suggests that it may interact with various biochemical pathways depending on the specific ions present in the solution .

Result of Action

The primary result of Sodium 1-tetradecanesulfonate’s action is the formation of ion pairs in solution. This allows for the separation of different ions based on their affinities for the stationary phase of the chromatography column .

Action Environment

The efficacy and stability of Sodium 1-tetradecanesulfonate can be influenced by various environmental factors. For instance, temperature and pH can affect its ion pairing efficiency. Additionally, the presence of other ions in the solution can also impact its performance .

Analyse Biochimique

Biochemical Properties

Sodium 1-tetradecanesulfonate is primarily used as an ion-pairing reagent in chromatography, which helps in the separation and analysis of various biomolecules . It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, it can form complexes with proteins, altering their solubility and stability. Additionally, sodium 1-tetradecanesulfonate can interact with enzymes, potentially inhibiting or enhancing their activity depending on the specific enzyme and conditions .

Cellular Effects

Sodium 1-tetradecanesulfonate has been shown to affect various cellular processes. It can influence cell signaling pathways by altering the activity of membrane-bound receptors and ion channels. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, sodium 1-tetradecanesulfonate can affect cellular metabolism by modifying the activity of metabolic enzymes and altering the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, sodium 1-tetradecanesulfonate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, sodium 1-tetradecanesulfonate can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1-tetradecanesulfonate can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as high temperatures or extreme pH levels. Long-term exposure to sodium 1-tetradecanesulfonate can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of sodium 1-tetradecanesulfonate in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Toxic or adverse effects, such as tissue damage or organ dysfunction, may occur at very high doses. These threshold effects highlight the importance of careful dosage control in experimental studies involving sodium 1-tetradecanesulfonate .

Metabolic Pathways

Sodium 1-tetradecanesulfonate is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors. It can affect the activity of enzymes involved in lipid metabolism, leading to changes in the levels of fatty acids and other metabolites. Additionally, sodium 1-tetradecanesulfonate can influence the flux of metabolites through glycolytic and oxidative pathways, impacting overall cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, sodium 1-tetradecanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For example, sodium 1-tetradecanesulfonate may be preferentially localized to membrane structures due to its amphiphilic nature, influencing its activity and function within the cell .

Subcellular Localization

The subcellular localization of sodium 1-tetradecanesulfonate is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sodium 1-tetradecanesulfonate can be achieved through the sulfonation of tetradecane followed by neutralization with sodium hydroxide.", "Starting Materials": [ "Tetradecane", "Sulfur trioxide", "Water", "Sodium hydroxide" ], "Reaction": [ "Tetradecane is reacted with sulfur trioxide in the presence of water to form tetradecanesulfonic acid.", "The tetradecanesulfonic acid is then neutralized with sodium hydroxide to form Sodium 1-tetradecanesulfonate.", "The product is then purified through crystallization or precipitation." ] } | |

Numéro CAS |

6994-45-2 |

Formule moléculaire |

C14H30NaO3S |

Poids moléculaire |

301.44 g/mol |

Nom IUPAC |

sodium;tetradecane-1-sulfonate |

InChI |

InChI=1S/C14H30O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h2-14H2,1H3,(H,15,16,17); |

Clé InChI |

FWPKIPICOTWJPF-UHFFFAOYSA-N |

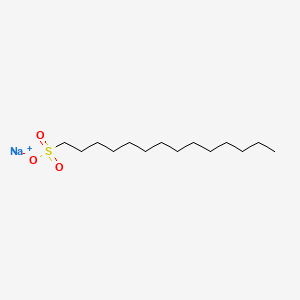

SMILES |

CCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Autres numéros CAS |

27175-91-3 68037-49-0 |

Description physique |

DryPowder, Liquid; Liquid |

Pictogrammes |

Corrosive; Irritant |

Synonymes |

volgonat |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

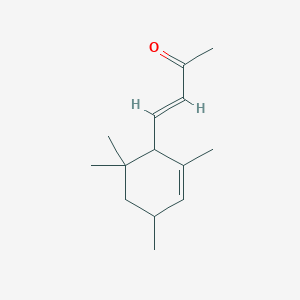

![(1R,21S,22S,23R)-22-hydroxy-11,21,23-trimethyl-24-oxa-20-azahexacyclo[19.3.1.02,19.05,18.07,16.08,13]pentacosa-2(19),3,5(18),7(16),8(13),9,11,14-octaene-6,17-dione](/img/structure/B1260485.png)